molecular formula C18H22BrNO B2852971 Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- CAS No. 708293-02-1

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-

Cat. No.: B2852971
CAS No.: 708293-02-1
M. Wt: 348.284
InChI Key: WSFWHWPXYGDTJQ-UHFFFAOYSA-N
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Description

Tricyclo[33113,7]decane-1-acetamide, N-(4-bromophenyl)- is a synthetic organic compound characterized by the presence of an adamantyl group and a bromophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- typically involves the following steps:

    Alkylation: The adamantyl group is introduced through an alkylation reaction. This involves the reaction of 1-adamantanol with an appropriate alkylating agent in the presence of an acid catalyst.

    Bromination: The bromophenyl group is introduced by brominating a suitable phenyl precursor using bromine or a brominating reagent.

    Amidation: The final step involves the formation of the acetamide moiety by reacting the bromophenyl derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity and stability, while the bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide
  • 2-(1-adamantyl)-N-(4-chlorophenyl)acetamide
  • 2-(1-adamantyl)-N-(4-fluorophenyl)acetamide

Uniqueness

Tricyclo[33113,7]decane-1-acetamide, N-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogen atoms, such as chlorine or fluorine

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c19-15-1-3-16(4-2-15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFWHWPXYGDTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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